3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOSSRHBQAHNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical characteristics of 1-methyl-1H-pyrazole-4-sulfonamide compounds
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-1H-pyrazole-4-sulfonamide Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-methyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in modern medicinal and agricultural chemistry, forming the backbone of numerous biologically active agents.[1][2][3] Its therapeutic and practical efficacy is deeply intertwined with its physicochemical properties, which govern everything from bioavailability and target engagement to formulation and stability. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound class, intended for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices for characterizing these molecules, present detailed protocols for their evaluation, and synthesize the data to illuminate critical structure-property relationships.
The 1-Methyl-1H-pyrazole-4-sulfonamide Core: Synthesis and Significance
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical drugs.[2][4] When functionalized with a sulfonamide group—a motif known for its strong hydrogen bonding capabilities and metabolic stability—the resulting scaffold becomes a versatile platform for drug design.[1][5] The addition of a methyl group at the N1 position of the pyrazole ring is a common strategy to block metabolic N-dealkylation and modulate solubility and binding interactions.
A general and robust synthetic pathway is essential for generating a library of derivatives for physicochemical and biological screening. The synthesis typically begins with the formation of the pyrazole ring, followed by sulfonation and subsequent amination.
Generalized Synthetic Workflow
The creation of the core scaffold often involves a multi-step process that begins with a suitable pyrazole precursor. Chlorosulfonation is a common method to introduce the sulfonyl chloride group, which then serves as a reactive handle for coupling with various amines to yield the final sulfonamide derivatives.[2][3]
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The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazole-4-Sulfonamide Inhibitors
Abstract
The pyrazole ring, a five-membered heterocycle first described by Ludwig Knorr in 1883, and the sulfonamide functional group are both independently recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Their combination into the pyrazole-4-sulfonamide scaffold has yielded a versatile class of inhibitors with a wide spectrum of biological activities, ranging from anti-inflammatory and anticancer to antidiabetic and antimicrobial.[3][4] This technical guide provides an in-depth exploration of the history, development, and mechanism of action of pyrazole-4-sulfonamide based inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore. We will delve into the structure-activity relationships that govern their potency and selectivity, examine key examples of clinically relevant molecules, and provide detailed experimental protocols for their synthesis and biological evaluation.
A Historical Perspective: From Anti-inflammatory Agents to Targeted Cancer Therapies
The journey of pyrazole-4-sulfonamide inhibitors is a fascinating narrative of scientific serendipity and rational drug design. The story arguably begins with the widespread success of sulfonamide antibiotics in the mid-20th century, which established the sulfonamide moiety as a key pharmacophore. Concurrently, pyrazole-containing compounds were being explored for their analgesic and anti-inflammatory properties.
A pivotal moment in the history of this scaffold was the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor approved for the treatment of arthritis and pain.[5][6] Celecoxib features a 1,5-diarylpyrazole core with a 4-sulfonamide substituent. While its primary mechanism is the inhibition of prostaglandin synthesis, subsequent research revealed that Celecoxib and its derivatives possess COX-2-independent activities, including the induction of apoptosis in cancer cells.[6][7]
This discovery was a turning point, sparking a wave of research into the anticancer potential of celecoxib analogs. Scientists began to systematically modify the celecoxib structure, leading to the development of derivatives with reduced or no COX-2 inhibitory activity but enhanced potency against other crucial cellular targets, particularly protein kinases.[8][9] This strategic shift marked the evolution of the pyrazole-4-sulfonamide scaffold from its origins in inflammation to the forefront of targeted cancer therapy.
The Pyrazole-4-Sulfonamide Scaffold: A Versatile Framework for Kinase Inhibition
The true potential of the pyrazole-4-sulfonamide core lies in its remarkable versatility as a scaffold for designing potent and selective kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer. The pyrazole-4-sulfonamide framework provides an ideal starting point for developing inhibitors that can compete with ATP for binding to the kinase active site.
Mechanism of Action: Targeting the ATP-Binding Site
The general mechanism by which pyrazole-4-sulfonamide-based inhibitors exert their effects on kinases involves competitive inhibition at the ATP-binding site. The pyrazole ring and its substituents can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region and other pockets of the kinase domain, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates.
A prime example of this is the evolution of celecoxib derivatives into potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[8] PDK-1 is a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Structure-based optimization of celecoxib led to the development of compounds that effectively inhibit PDK-1, leading to the dephosphorylation of Akt and the induction of apoptosis in cancer cells.[8]
Caption: Inhibition of the PDK-1/Akt signaling pathway by pyrazole-4-sulfonamide derivatives.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of pyrazole-4-sulfonamide inhibitors can be significantly modulated by varying the substituents on both the pyrazole ring and the sulfonamide nitrogen. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved inhibitors.
Key SAR Insights:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a critical role in determining kinase inhibitory activity. For instance, in a series of acyl pyrazole sulfonamides, a chlorine atom at the para-position of a phenyl ring attached to the pyrazole core was found to be the most potent for glucosidase inhibition.[3]
-
The Sulfonamide Moiety: The sulfonamide group is not merely a passive linker. It can act as a hydrogen bond donor and acceptor, and in the case of metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen can coordinate with the active site zinc ion.[10]
-
Linker Between Pyrazole and Sulfonamide: The length and nature of the linker connecting the pyrazole and sulfonamide moieties can also influence activity. For example, in a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the direct connection of the pyrazolopyridine moiety to the sulfonamide group resulted in decreased activity compared to those with a linker.[10]
| Scaffold/Series | Target | Key SAR Observation | Reference |
| Celecoxib Derivatives | PDK-1 | Structure-based optimization of celecoxib led to potent PDK-1 inhibitors with low micromolar IC50 values. | [8] |
| Acyl Pyrazole Sulfonamides | α-glucosidase | A para-chloro substituent on the phenyl ring of the acyl group resulted in the most potent inhibitor (IC50 = 1.13 µM). | [3] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase | The presence of a linker between the pyrazolopyridine and sulfonamide moieties was favorable for activity against γ-CA. | [10] |
| 1,3,4-Trisubstituted Pyrazoles | JNK Kinases | A 3-hydroxyphenyl moiety at position 3 of the pyrazole ring and a butyl linker to the sulfonamide were key for potent JNK1 and JNK2 inhibition. | [11] |
Prominent Examples of Pyrazole-4-Sulfonamide Based Inhibitors
The versatility of the pyrazole-4-sulfonamide scaffold is evident in the diverse range of inhibitors that have been developed for various therapeutic targets.
-
Celecoxib and its Analogs: As discussed, celecoxib itself has shown anticancer properties.[7] Its derivatives, such as OSU-03012 and OSU-03013, have been developed as potent PDK-1 inhibitors with low micromolar IC50 values for apoptosis induction in cancer cells.[8]
-
JNK Inhibitors: A series of 1,3,4-trisubstituted pyrazole derivatives bearing a sulfonamide moiety have been synthesized as potent inhibitors of c-Jun N-terminal kinases (JNKs), with some compounds exhibiting sub-micromolar activity against JNK1 and JNK2.[11]
-
Mps1 Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold, which can be considered a fused pyrazole system, has been successfully employed to develop potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a promising target in cancer therapy.[12][13]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group, making the pyrazole-4-sulfonamide scaffold a natural choice for designing carbonic anhydrase inhibitors.[10][14]
Experimental Protocols: Synthesis and Biological Evaluation
A crucial aspect of drug discovery is the ability to reliably synthesize and evaluate the biological activity of new compounds. The following sections provide representative experimental protocols for the synthesis of a pyrazole-4-sulfonamide derivative and its in vitro evaluation.
General Synthesis of Pyrazole-4-Sulfonamides
The synthesis of pyrazole-4-sulfonamide derivatives typically involves a two-step process: the sulfonylation of a pyrazole ring followed by the reaction of the resulting pyrazole-4-sulfonyl chloride with an appropriate amine.
Caption: General synthetic workflow for pyrazole-4-sulfonamide derivatives.
Step-by-Step Protocol for the Synthesis of a 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide: [1][2]
-
Sulfonylation of 3,5-dimethyl-1H-pyrazole: To a solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent such as chloroform, add chlorosulfonic acid dropwise at a controlled temperature. Thionyl chloride can be used to improve the yield.[2] The reaction mixture is then heated to drive the reaction to completion. After cooling, the mixture is carefully quenched with ice water, and the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is extracted with an organic solvent.
-
Sulfonamide Formation: The crude pyrazole-4-sulfonyl chloride is dissolved in a solvent like dichloromethane. To this solution, add 2-phenylethylamine and a base such as diisopropylethylamine (DIPEA).[1] The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water. The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the pure 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide.[1]
In Vitro Biological Evaluation: Antiproliferative Assay
A common method to assess the anticancer potential of newly synthesized compounds is to measure their effect on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.
Protocol for Antiproliferative Activity Assay: [15]
-
Cell Culture: Culture a human cancer cell line (e.g., U937) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Mitomycin C).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated using software like GraphPad Prism.[15]
Future Directions and Conclusion
The pyrazole-4-sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other kinases in the kinome. Structure-based drug design and computational modeling will be instrumental in designing more selective inhibitors.
-
Exploring New Targets: While much of the focus has been on kinases and carbonic anhydrases, the broad biological activity of this scaffold suggests that it may have utility against other target classes.
-
Overcoming Drug Resistance: The development of drug resistance is a significant hurdle in cancer therapy. The design of new pyrazole-4-sulfonamide inhibitors that can overcome known resistance mechanisms is an important area of research.
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
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Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting Jnk Kinases: Design, Synthesis, Biological Evaluation and Molecular Modeling Study. SSRN. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]
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Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]
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Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][10]triazines. PubMed. [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
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Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. PubMed. [Link]
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A novel series of celecoxib derivatives lacking COX-2 inhibitory activity more potently inhibits cancer cell growth by inhibiting PDE5. AACR Journals. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
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4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PMC. [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
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Methodological & Application
A Comprehensive, Step-by-Step Protocol for the Synthesis of a Key Heterocyclic Building Block
An Application Note for the Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
Abstract
This document provides a detailed, three-step synthesis protocol for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole sulfonamides are recognized pharmacophores present in a variety of therapeutic agents.[1][2] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable pathway from common starting materials to the final product. The synthesis involves the initial formation of the N-methylated pyrazole core via a cyclocondensation reaction, followed by electrophilic chlorosulfonation at the C4 position, and concluding with amination to furnish the target sulfonamide. Each step is detailed with explanations of the underlying chemical principles, safety considerations, and methods for monitoring reaction progress.
Introduction
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs with a wide range of biological activities.[1][3] When combined with a sulfonamide moiety—a functional group renowned for its role in antibacterial and diuretic drugs—the resulting pyrazole-sulfonamide hybrids represent a promising class of compounds for targeted therapeutic design.[4][5] The specific target of this protocol, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, incorporates a lipophilic tert-butyl group, which can enhance binding to hydrophobic pockets in biological targets, and an N-methyl group, which can improve metabolic stability.[6]
This guide presents a robust and reproducible three-step synthesis. The causality behind each procedural choice, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the chemical transformation.
Overall Synthetic Workflow
The synthesis is structured in three distinct stages:
-
Step 1: Synthesis of the pyrazole core, 3-(tert-butyl)-1-methyl-1H-pyrazole.
-
Step 2: Chlorosulfonation of the pyrazole core to yield 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride.
-
Step 3: Amination of the sulfonyl chloride intermediate to produce the final product, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide.
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Reaction conditions for sulfonamidation of tert-butyl pyrazoles
An Application Guide to Reaction Conditions for the Sulfonamidation of tert-Butyl Pyrazoles
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the sulfonamidation of pyrazoles, with a specific focus on substrates containing a tert-butyl group. The tert-butyl pyrazole motif is a privileged scaffold in medicinal chemistry, and its functionalization via sulfonamidation yields compounds with significant therapeutic potential. This document outlines the fundamental principles, key reaction parameters, detailed experimental protocols, and troubleshooting advice to enable researchers in drug discovery and chemical development to successfully synthesize these valuable molecules. We will delve into the mechanistic rationale behind the selection of reagents and conditions, supported by authoritative literature, to ensure robust and reproducible outcomes.
Introduction: The Significance of Pyrazole-Sulfonamides
The pyrazole core is a five-membered N-heterocycle that is a cornerstone in the design of bioactive molecules due to its versatile binding properties and metabolic stability.[1][2] When combined with a sulfonamide moiety—a group known for its ability to improve physicochemical properties and act as a potent hydrogen bond donor/acceptor—the resulting pyrazole-sulfonamide hybrids become powerful pharmacophores.[3][4] These structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[5]
The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by preventing oxidative degradation and to provide steric bulk that can improve target selectivity. The synthesis of tert-butyl pyrazole sulfonamides typically involves the formation of a nitrogen-sulfur (N-S) bond, most commonly by reacting a nucleophilic pyrazole derivative with an electrophilic sulfonyl chloride.[3][6] This guide focuses on the critical parameters that govern the success of this transformation.
Mechanistic Overview of Sulfonamidation
The sulfonamidation of a pyrazole derivative, such as an amino-pyrazole, with a sulfonyl chloride proceeds through a classical nucleophilic acyl substitution-type mechanism. The nitrogen atom of the pyrazole or its amino substituent acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product and a salt byproduct.
Caption: General mechanism for base-mediated sulfonamidation.
Optimizing Key Reaction Parameters
The efficiency and yield of the sulfonamidation reaction are highly dependent on the careful selection of several key parameters.
-
Pyrazole Substrate: The nucleophilicity of the nitrogen atom is paramount. For 5-amino-pyrazoles, the exocyclic amino group is typically more nucleophilic than the endocyclic pyrazole nitrogens, leading to selective N-sulfonylation at the amino group.[1] For direct N-H sulfonylation of the pyrazole ring, a stronger base may be required to deprotonate the ring nitrogen first.
-
Sulfonylating Agent: Arylsulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride, benzenesulfonyl chloride) are the most common electrophiles.[1][6] They are typically used in a slight excess to ensure complete consumption of the pyrazole starting material. In some cases, di-sulfonylation can occur, which can be mitigated by controlling the stoichiometry.[1]
-
Base: The choice of base is critical. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Tertiary amines like triethylamine (Et₃N) and pyridine are ideal as they are non-nucleophilic and will not compete with the pyrazole in reacting with the sulfonyl chloride.[1][6][7] For less nucleophilic pyrazole ring N-H bonds, a stronger base such as sodium hydride (NaH) may be necessary to generate the pyrazolide anion prior to adding the sulfonylating agent.[6]
-
Solvent: Aprotic solvents are preferred to avoid any reaction with the sulfonyl chloride. Acetonitrile (CH₃CN), dichloromethane (DCM), and tetrahydrofuran (THF) are excellent choices that effectively dissolve the reactants without interfering with the reaction.[1][6][7]
-
Temperature and Time: Many sulfonamidation reactions proceed efficiently at room temperature over several hours (e.g., 12-24 h).[1] For less reactive substrates, moderate heating may be required to drive the reaction to completion.[5] Progress is typically monitored by Thin-Layer Chromatography (TLC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful sulfonamidation of tert-butyl pyrazole derivatives.
Protocol 1: N-Sulfonylation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
This protocol is adapted from the efficient synthesis of a di-tosylated pyrazole derivative and is a prime example of sulfonamidation on a highly substituted amino-pyrazole.[1]
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol, 1 equiv).
-
Dissolve the amine in anhydrous acetonitrile (4.0 mL).
-
Add triethylamine (2.4 mmol, 2.4 equiv) to the solution and stir for 5 minutes.
-
In a single portion, add 4-methylbenzenesulfonyl chloride (2.0 mmol, 2.0 equiv). Note: A 1:2 stoichiometric ratio of amine to sulfonyl chloride was found to be optimal to drive the formation of the di-tosylated product.[1]
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Add distilled water (10 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Protocol 2: General Procedure for Sulfonamidation of Pyrazole Derivatives
This protocol provides a general framework that can be adapted for various pyrazole amines and sulfonyl chlorides.
Materials:
-
Pyrazole amine derivative (e.g., 3-tert-butyl-1H-pyrazol-5-amine)
-
Arylsulfonyl chloride (1.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv) or Pyridine (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv, optional catalyst)[7]
-
Anhydrous solvent (DCM or CH₃CN, ~0.2 M concentration)
Procedure:
-
Dissolve the pyrazole amine (1.0 mmol) and DMAP (if used) in the chosen anhydrous solvent (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (2.0 mmol) and stir the solution for 10 minutes at room temperature.
-
Add the arylsulfonyl chloride (1.1 mmol) portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, quench by adding water (10 mL).
-
Extract the product with DCM or EtOAc (3 x 15 mL).
-
Combine the organic extracts, wash with 1M HCl (optional, to remove excess amine base), then water, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography or recrystallization as appropriate.
Data Summary and Workflow
The following table summarizes various reported conditions for the sulfonylation of pyrazole derivatives, highlighting the versatility of the reaction.
| Pyrazole Substrate | Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Et₃N | CH₃CN | RT | 12 | Good | [1] |
| 2-Aminophenol Derivative | 4-(tert-butyl)Benzenesulfonyl chloride | Et₃N | CH₃CN | RT | - | 82 | [7] |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid / SOCl₂ | - | CHCl₃ | 60 | 12 | 90 | [5] |
| Aniline | Benzene sulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [6] |
| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various arylsulfonyl chlorides | NaH | DMF/THF | - | - | 72-96 | [6] |
digraph "Experimental_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [color="#5F6368"];start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Flask, Stir Bar, N₂ atm)"]; reagents [label="Add Pyrazole,\nSolvent, and Base"]; sulfonyl_chloride [label="Add Sulfonyl Chloride"]; reaction [label="Stir at RT\n(Monitor by TLC)"]; workup [label="Aqueous Workup\n(Quench & Wash)"]; extract [label="Extraction\n(e.g., EtOAc)"]; dry [label="Dry & Concentrate\n(Na₂SO₄, Rotovap)"]; purify [label="Purification\n(Column Chromatography)"]; characterize [label="Characterization\n(NMR, MS, IR)"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup -> reagents -> sulfonyl_chloride -> reaction -> workup -> extract -> dry -> purify -> characterize -> end; }
Caption: Standard experimental workflow for sulfonamidation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently nucleophilic pyrazole; Steric hindrance. | Add a catalytic amount of DMAP.[7] Consider using a stronger base (e.g., NaH) for N-H sulfonylation. Increase reaction temperature moderately (40-60 °C). |
| Di-sulfonylation | Highly reactive amine; Excess sulfonylating agent. | Carefully control the stoichiometry of the sulfonyl chloride (use 1.0-1.1 equivalents). Add the sulfonyl chloride slowly at a lower temperature (0 °C). |
| Side Product Formation | Reaction of solvent or base with sulfonyl chloride. | Ensure the use of anhydrous, aprotic solvents and a non-nucleophilic tertiary amine base like Et₃N. |
| Difficult Purification | Co-elution of product and starting material; Presence of base salt. | Perform an acidic wash (e.g., 1M HCl) during workup to remove the amine base. Optimize chromatography solvent system. |
Conclusion
The sulfonamidation of tert-butyl pyrazoles is a robust and highly valuable transformation for accessing medicinally relevant chemical space. Success hinges on the rational selection of a non-nucleophilic base, an appropriate aprotic solvent, and careful control of stoichiometry. The protocols and data presented in this guide, based on established literature, provide a solid foundation for researchers to develop, optimize, and execute these reactions with confidence, paving the way for the discovery of novel therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ChemRxiv. (2024). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. Retrieved from [Link]
-
ACS Publications. (2024). Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters. Retrieved from [Link]
-
OATD. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved from [Link]
-
ChemRxiv. (2024). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. Retrieved from [Link]
-
Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonated pyrazoles 145 via transition metal-free method, using molecular iodine as a catalyst. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. Retrieved from [Link]
-
PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]
-
Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from [Link]
-
Academia.edu. (n.d.). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]
-
OATD. (n.d.). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
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- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
Application Notes and Protocols for the Crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide. The protocols are designed to be a starting point for developing a robust and reproducible crystallization process, with a focus on obtaining crystalline material with desired purity, yield, and solid-state properties.
Introduction to the Crystallization of Pyrazole Sulfonamides
The crystallization of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. It influences key physicochemical properties such as purity, stability, solubility, and bioavailability. The target molecule, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, possesses structural features, namely the pyrazole ring and the sulfonamide group, that present both opportunities and challenges in developing a successful crystallization process.
Sulfonamides are well-known for their tendency to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[1][2] These polymorphs can have distinct physical properties, making the control of polymorphism a crucial aspect of the crystallization process.[3] The hydrogen bonding capabilities of the sulfonamide group play a significant role in the formation of different crystal packing arrangements.[1]
Pyrazole derivatives, on the other hand, can sometimes present solubility challenges, which can complicate the selection of an appropriate crystallization solvent.[4] The bulky tert-butyl group on the pyrazole ring of the target molecule may also influence its solubility and crystal packing.
This guide provides a systematic approach to developing a crystallization method for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, starting from solvent screening to detailed protocols for various crystallization techniques.
Physicochemical Properties and Initial Considerations
-
Polarity and Solubility : The molecule has both non-polar (tert-butyl group, pyrazole ring) and polar (sulfonamide group) moieties. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol, isopropanol) than in non-polar solvents (e.g., hexanes, heptane) or water. The pyrazole moiety itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4]
-
Melting Point : Given that sulfonamides are typically crystalline solids, a relatively sharp melting point is expected.[5] For reference, a related pyrazole-based benzenesulfonamide has a melting point of 116-117 °C.[6] A similar range can be anticipated for the target molecule.
-
Polymorphism : As a sulfonamide-containing compound, there is a high probability of polymorphism.[1][7] Different solvents and crystallization conditions (e.g., cooling rate, temperature) could lead to the formation of different crystalline forms.[3]
Systematic Approach to Crystallization Method Development
A logical workflow is essential for efficiently developing a crystallization process. The following diagram outlines a recommended approach, starting from solvent screening to the selection and optimization of the final crystallization method.
Caption: A workflow for systematic crystallization method development.
Experimental Protocols
The following protocols are designed as a starting point. The specific volumes and temperatures may need to be adjusted based on the actual solubility of the compound.
Protocol 1: Solvent Solubility Screening
Objective: To identify suitable solvents for crystallization. A good single solvent for cooling crystallization should show high solubility at elevated temperatures and low solubility at room temperature or below. For a solvent/anti-solvent system, a "good" solvent will fully dissolve the compound, while a miscible "anti-solvent" will cause the compound to precipitate.
Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide (crude or amorphous)
-
A selection of solvents with varying polarities (see table below)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of the compound (e.g., 10 mg) into each vial.
-
Add a small volume of a solvent (e.g., 0.1 mL) to each vial at room temperature.
-
Vortex or stir the mixture for 1-2 minutes. Observe if the solid dissolves.
-
If the solid does not dissolve, gradually add more solvent in small increments (e.g., 0.1 mL) until the solid dissolves or a large volume of solvent has been added. Record the total volume of solvent used.
-
If the solid dissolves readily at room temperature, the solvent may be suitable as a "good" solvent for an anti-solvent system, but not for cooling crystallization.
-
If the solid is not soluble at room temperature, gently heat the vial in a heating block or water bath (e.g., to 50-60 °C). Be cautious with low-boiling point solvents.
-
Observe if the solid dissolves at the higher temperature. If it does, this solvent is a potential candidate for cooling crystallization.
-
After dissolution at a higher temperature, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
Compile the results in a table to guide the selection of the crystallization method.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Likely to show good solubility, especially when heated. Good candidates for cooling crystallization. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely to be a good solvent. May require an anti-solvent due to high solubility at room temperature. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good potential as a single solvent or as the "good" solvent in a binary system. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate to good solubility expected. |
| Aromatic | Toluene, Xylene | Lower solubility expected, but could be useful in a solvent mixture. |
| Halogenated | Dichloromethane (DCM) | Likely a good solvent, but often used in combination with an anti-solvent. |
| Aprotic Polar | Acetonitrile (ACN) | Good solubility is likely. |
| Non-polar | Heptane, Hexane | Expected to be a poor solvent. Excellent candidates for use as an anti-solvent. |
| Aqueous | Water | Very low solubility expected. Can be used as an anti-solvent with water-miscible organic solvents like acetone or alcohols. |
Protocol 2: Cooling Crystallization from a Single Solvent
Objective: To crystallize the compound by reducing the temperature of a saturated solution.
Procedure:
-
In a flask, dissolve the crude 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide in the minimum amount of a suitable hot solvent (e.g., isopropanol) identified from the screening.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.
-
Once the flask has reached room temperature, you can place it in an ice-water bath or a refrigerator for a period (e.g., 1-2 hours) to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Solvent/Anti-Solvent Crystallization
Objective: To induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.
Procedure:
-
Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.
-
If crystallization does not start immediately, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired polymorph.
-
Once crystallization has initiated, set the flask aside undisturbed to allow the crystals to grow.
-
Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 4: Vapor Diffusion for Single Crystal Growth
Objective: To grow high-quality single crystals suitable for X-ray crystallography by slowly introducing an anti-solvent via vapor phase.
Procedure:
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial (e.g., 2 mL).
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of the "anti-solvent" (e.g., hexane) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the small vial.
-
Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Over time (days to weeks), the anti-solvent vapor will slowly diffuse into the solution in the small vial, gradually reducing the solubility of the compound and promoting the slow growth of single crystals.
-
Once suitable crystals have formed, carefully remove them from the solution.
Troubleshooting and Control of Polymorphism
Common Issues and Solutions:
-
Oiling Out: The compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a less polar solvent or a different solvent system can also help.[8]
-
-
Amorphous Solid Formation: The product precipitates as a non-crystalline powder.
-
Solution: This can be due to very rapid precipitation. Try reducing the rate of cooling or the rate of anti-solvent addition. Ensure the solution is not overly supersaturated before inducing crystallization.
-
-
Low Yield:
-
Solution: Ensure the solution was cooled sufficiently to minimize the amount of compound remaining in the mother liquor. Use the minimum amount of hot solvent for dissolution.[3]
-
Controlling Polymorphism:
Polymorphism is a significant consideration for sulfonamides.[1][7] The crystalline form obtained can be influenced by several factors:
-
Solvent Choice: Solvents with different polarities and hydrogen bonding capabilities can favor the formation of different polymorphs.[3] A thorough solvent screen is the first step in identifying potential polymorphs.
-
Cooling Rate: Rapid cooling often yields metastable polymorphs, while slow cooling tends to produce the more thermodynamically stable form.
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.[3] This is a powerful technique for ensuring batch-to-batch consistency.
Characterization of Crystalline Material
It is essential to characterize the obtained crystalline material to determine its purity, form, and thermal properties. Recommended analytical techniques include:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess polymorphism.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Microscopy: To observe crystal habit (shape) and size distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm chemical identity and purity.
Conclusion
The crystallization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a multifactorial process that requires a systematic and well-documented approach. By starting with a comprehensive solvent screen and exploring various crystallization techniques, researchers can develop a robust method to obtain a crystalline product with the desired attributes. Careful control over process parameters and thorough solid-state characterization are paramount to ensuring the quality and consistency of the final material, particularly given the known propensity of sulfonamides to exhibit polymorphism.
References
- Crystal Growth & Design. (2010). Polymorphism in Secondary Benzene Sulfonamides.
- PMC. (2022).
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- European Journal of Chemistry. (2024).
- Benchchem.
- ResearchGate. (2025). Polymorphism in Sulfonamides.
- KoreaScience. Study on the Polymorphism of Sulfa Drugs.
- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Wikipedia. Sulfonamide.
- Benchchem.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Pyrazole Sulfonamide Reagents: A Guide to Handling, Storage, and Stability
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of pyrazole sulfonamide reagents. Pyrazole sulfonamides are a vital class of compounds in medicinal chemistry and drug discovery, recognized for their diverse biological activities.[1][2][3][4] However, their chemical integrity and the validity of experimental results are critically dependent on appropriate storage and handling procedures. This guide moves beyond a simple checklist, offering in-depth explanations for protocols, insights into degradation pathways, and methodologies for ensuring the long-term viability of these valuable reagents.
Introduction: The Chemical Nature of Pyrazole Sulfonamides
The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, while the sulfonamide is a functional group characterized by a sulfonyl group connected to a nitrogen atom (-SO₂NR₂).[1][5][6] The combination of these two moieties results in molecules with significant therapeutic potential.[4][7] However, the specific arrangement of atoms and functional groups also dictates their susceptibility to various environmental factors. Understanding these inherent chemical properties is fundamental to establishing effective handling and storage protocols. For instance, the pyrazole ring can be prone to oxidation, and the sulfonamide group can participate in hydrolysis reactions, especially when adjacent to certain activating groups.[1][8]
Core Principles of Handling and Storage
The primary objectives of proper reagent management are to ensure laboratory safety, maintain the chemical purity and stability of the compound, and guarantee the reproducibility of experimental results. The following sections detail the critical environmental factors that must be controlled.
Temperature: The First Line of Defense Against Degradation
Most pyrazole sulfonamide reagents benefit from storage at reduced temperatures to minimize the rate of potential decomposition reactions.
-
General Storage: For many solid pyrazole sulfonamide derivatives, refrigeration at 2-8 °C is recommended for short- to medium-term storage.[8][9]
-
Long-Term and Sensitive Compounds: For long-term storage or for particularly labile compounds, freezing at -20 °C or -80 °C is advisable.[10][11]
-
Causality: Lower temperatures decrease the kinetic energy of molecules, significantly slowing down degradation pathways such as oxidation, hydrolysis, and potential rearrangement reactions.[8]
Protocol Validation: Always consult the manufacturer's Safety Data Sheet (SDS) or product information sheet for specific temperature recommendations.[12] Before first use, it is good practice to obtain a baseline analytical profile (e.g., HPLC, NMR) to which future samples can be compared to check for degradation.[13]
Atmosphere: Mitigating Oxidative and Moisture-Induced Degradation
Exposure to atmospheric oxygen and moisture is a primary cause of degradation for many pyrazole-containing compounds.
-
Inert Atmosphere: To prevent oxidation, which can often be identified by a change in color (e.g., turning brown), it is highly recommended to store these reagents under an inert atmosphere like argon or nitrogen.[8] This can be achieved by using a glovebox for aliquoting and sealing containers with gas-tight septa under a positive pressure of inert gas.
-
Moisture Control: Many organic compounds, including some sulfonamides, can be hygroscopic.[10][14] Moisture can facilitate hydrolysis of susceptible functional groups (e.g., esters on the pyrazole ring) and promote the interconversion of tautomers in N-unsubstituted pyrazoles.[8][15]
Storage Protocol for Sensitive Reagents:
-
Upon receipt, transfer the reagent to a pre-dried amber glass vial inside a glovebox or a nitrogen-purged glove bag.
-
If a glovebox is unavailable, quickly transfer the solid to the vial and flush the headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Securely cap the vial and seal the cap with parafilm.
-
Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) for storage in the appropriate refrigerator or freezer.[16]
Light: Preventing Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light, which can provide the energy needed to initiate photochemical degradation reactions.
-
Primary Containment: Always store pyrazole sulfonamide reagents in amber glass vials or bottles to block UV and visible light.[8][14]
-
Secondary Containment: If the original container is clear, it should be wrapped in aluminum foil or placed inside a light-blocking secondary container.[8][11]
Trustworthiness Check: A change in the physical appearance (color, texture) of a light-sensitive compound upon storage is a clear indicator that photodegradation may have occurred. Any such change warrants re-analysis of the material's purity before use.[8]
Laboratory Handling Protocols
Safe and effective handling is paramount to both personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
Adherence to PPE guidelines is non-negotiable when handling any chemical reagent.
-
Eye Protection: Chemical safety goggles are mandatory.[5][17]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[12][18]
-
Body Protection: A lab coat must be worn to protect against splashes.[17]
-
Respiratory Protection: For handling fine powders that may become airborne, use a respirator or conduct all manipulations within a certified chemical fume hood to prevent inhalation.[12][19]
Workflow for Weighing and Dispensing
The process of preparing solutions from solid reagents is a critical control point for preventing contamination and degradation.
Chemical Compatibility
Understanding chemical incompatibilities is crucial for preventing hazardous reactions.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as they can react with the pyrazole or other functional groups.[19]
-
Strong Acids and Bases: Pyrazole sulfonamides may be unstable in strongly acidic or basic conditions, which can catalyze hydrolysis.[15][20]
-
Reactive Metals: Avoid contact with strong reducing agents or reactive metals unless specified for a particular reaction.
Stability Assessment and Validation
For long-term research projects or when using older reagents, it is essential to verify the stability and purity of the pyrazole sulfonamide stock.
Visual and Physical Inspection
The first step is always a simple inspection.
-
Color Change: As noted, browning can indicate oxidation.[8]
-
Clumping/Caking: This suggests moisture absorption.[8]
-
Solubility Issues: Difficulty dissolving a previously soluble reagent may indicate degradation or polymerization.
Analytical Purity Verification
If physical changes are observed or if the experiment is highly sensitive, analytical verification is required.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations Indicating Degradation |
| HPLC | Quantitative purity assessment and detection of impurities. | Appearance of new peaks, reduction in the main peak's area percent.[8] |
| LC-MS | Purity assessment and identification of degradants by mass. | Presence of masses corresponding to hydrolyzed, oxidized, or other modified products. |
| NMR | Structural confirmation and detection of impurities. | Appearance of new signals, changes in integration values, peak broadening.[13] |
| TLC | Quick qualitative check for gross impurities. | Appearance of new spots, streaking.[8] |
Protocol 2: Forced Degradation Study
To understand the potential stability issues of a novel pyrazole sulfonamide, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to identify likely degradation pathways.
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of the pyrazole sulfonamide (e.g., in acetonitrile/water).
-
Stress Conditions: Expose separate aliquots of the solution to the following conditions[8]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Photodegradation: Expose to UV light (per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC or LC-MS) at various time points (e.g., 2, 8, 24 hours) and compare them to an unstressed control sample.
-
Interpretation: The appearance of new peaks will indicate the compound's susceptibility to specific degradation pathways. This information is invaluable for refining storage conditions and for developing analytical methods that can resolve the parent compound from all potential degradants.
Waste Disposal and Spill Management
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Waste Disposal: All waste containing pyrazole sulfonamide reagents, including contaminated consumables, should be disposed of according to institutional and local environmental regulations.[5] Do not discharge into drains.[12]
-
Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[12][18]
Conclusion
The integrity of research involving pyrazole sulfonamide reagents is directly linked to meticulous handling and storage practices. By understanding the inherent chemical vulnerabilities of these compounds—namely their susceptibility to heat, light, moisture, and oxygen—researchers can implement protocols that safeguard their purity and ensure the validity of experimental outcomes. The guidelines and protocols presented here provide a framework for establishing a self-validating system of reagent management, forming a cornerstone of scientific rigor in the laboratory.
References
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]
-
Capot Chemical. MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Available from: [Link]
-
Mueller, S. B., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
-
De Rycker, M., et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC. Available from: [Link]
-
Chemequations. How to store laboratory chemical reagents?. Available from: [Link]
-
ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Available from: [Link]
-
ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
-
ResearchGate. Interactions between pyrazole‐incorporated sulfanilamides and hCAs.... Available from: [Link]
-
ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]
-
PMC. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]
-
PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]
-
Northwestern University. Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Available from: [Link]
-
3B Scientific. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
Food and Drug Administration. GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Available from: [Link]
-
SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]
-
Avery. 2024 GHS Label Requirements for Safety and Compliance. Available from: [Link]
-
Occupational Safety and Health Administration. Hazard Communication Standard: Labels and Pictograms. Available from: [Link]
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Troubleshooting & Optimization
Resolving regioselectivity issues in methyl-pyrazole sulfonamide synthesis
Technical Support Center: Synthesis of Methyl-Pyrazole Sulfonamides
Welcome to the technical support center for the synthesis of methyl-pyrazole sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to regioselectivity.
Introduction to Regioselectivity in Pyrazole Synthesis
The pyrazole ring is a critical scaffold in numerous pharmacologically and agrochemically important compounds. However, the synthesis of unsymmetrically substituted N-alkyl pyrazoles is often complicated by a lack of regioselectivity.[1][2] The two adjacent nitrogen atoms in the pyrazole ring have similar reactivity, which can lead to the formation of a mixture of N1 and N2-alkylated regioisomers during functionalization.[3][4] These isomers can be challenging to separate, making control over the reaction's regioselectivity a primary concern for synthetic chemists.[5][6]
Similarly, the subsequent sulfonation of the pyrazole ring presents its own regiochemical challenges. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[7] However, the conditions of the sulfonation reaction and the substitution pattern of the pyrazole can influence the final position of the sulfonyl group.
This guide will walk you through the common issues encountered during both the N-methylation and sulfonation steps and provide practical, field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My N-methylation reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
This is the most frequent challenge in pyrazole alkylation. The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[8][9]
Causality and Explanation:
The two nitrogen atoms of a pyrazole can exist in tautomeric forms, and the pyrazolate anion formed under basic conditions has delocalized charge, allowing for alkylation at either nitrogen.[9] The outcome of the reaction is determined by the relative activation energies for the formation of the two possible products.[10]
-
Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct alkylation to the less sterically hindered nitrogen atom.[8][11]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atoms, potentially affecting the isomer ratio.[8][9]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the product distribution.[2][8]
Solutions and Protocols:
Here are several strategies to enhance regioselectivity, ordered from simple adjustments to more advanced methods:
1. Optimization of Reaction Conditions:
-
Solvent Choice: The polarity of the solvent is a critical parameter.
-
Base Selection: The nature of the base can have a profound impact.
2. Modifying the Methylating Agent:
-
Sterically Demanding Reagents: Traditional methylating agents like methyl iodide or dimethyl sulfate often yield poor selectivity.[3] Employing a bulkier "masked" methylating reagent can significantly improve N1-selectivity. A notable example is (chloromethyl)triisopropoxysilane, which has been reported to give N1/N2 ratios of up to >99:1.[4][13]
3. Biocatalysis:
-
Enzymatic Methylation: For ultimate selectivity, consider using engineered enzymes. Methyltransferases can offer exceptional regioselectivity (>99%) for pyrazole methylation.[3][14]
4. Protecting Group Strategies:
-
A more classical but effective approach involves the use of a directing or protecting group. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to control the site of subsequent arylations and alkylations.[15]
Illustrative Workflow for Troubleshooting Regioselectivity:
Caption: Decision tree for improving regioselectivity in pyrazole N-methylation.
Issue 2: I've synthesized a mixture of N1 and N2-methylated pyrazoles. How can I separate them?
Even with optimized conditions, you may still obtain a mixture of regioisomers that require separation.
Solutions:
-
Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[5][6]
-
Troubleshooting Poor Separation: If your isomers are co-eluting, the key is to optimize the mobile phase. A shallow gradient of ethyl acetate in hexanes is a good starting point.[6] If separation is still difficult, consider switching to a different solvent system, such as dichloromethane/methanol.
-
Dry Loading: For challenging separations, dry loading the crude material onto silica gel before loading it onto the column can improve resolution.[6]
-
-
Preparative HPLC: For very similar isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reverse-phase (C18) columns can be effective.[6]
-
Fractional Crystallization: If the isomers are crystalline and have different solubilities, fractional crystallization can sometimes be an effective, albeit more trial-and-error, method.[16]
Issue 3: I am having trouble with the regioselectivity of the sulfonation step.
The direct sulfonation of an N-methyl pyrazole can lead to a mixture of products, although C4-sulfonation is generally favored.[7]
Causality and Explanation:
The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most nucleophilic and typically the most reactive towards electrophiles.[7][15] However, steric hindrance from substituents at the C3 and C5 positions can influence the site of sulfonation.
Solutions:
-
Controlled Reaction Conditions: Carefully control the temperature and reaction time. Overly harsh conditions can lead to side products or decomposition.
-
Alternative Synthetic Routes: If direct sulfonation is not regioselective, consider a multi-step approach where the sulfonyl group is introduced earlier in the synthesis. For example, a base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes can produce sulfonylpyrazoles as single regioisomers.[17] Another approach involves the reaction of sulfonyl hydrazides with 1,3-diketones.[18][19]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to differentiate between N1 and N2-methyl pyrazole isomers?
A1: Unambiguous structural determination is critical.
-
NMR Spectroscopy: This is the most powerful tool.
-
1D NMR (¹H and ¹³C): The chemical shifts of the methyl group and the pyrazole ring protons/carbons will be different for each regioisomer.[20]
-
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is often definitive. It detects through-space proximity between protons. An NOE correlation between the N-CH₃ protons and the protons of a substituent at the C5 position will confirm the N1-isomer.[5][11]
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides unequivocal proof of its structure.[21][22][23][24]
Q2: How do steric and electronic effects generally influence N-alkylation?
A2:
-
Steric Effects: Alkylation generally favors the less sterically hindered nitrogen. Therefore, a bulky substituent at the C3 position will favor alkylation at N1, while a bulky group at C5 would favor N2.[8][11]
-
Electronic Effects: The influence of electronics is more nuanced. Electron-withdrawing groups can decrease the overall nucleophilicity of the pyrazole, potentially requiring more forcing reaction conditions. The relative electron density at N1 and N2 will be influenced by the nature and position of substituents, thereby affecting the isomer ratio.[8][9]
Q3: Are there any general starting conditions you would recommend for a new pyrazole N-methylation?
A3: A good starting point for a base-mediated N-alkylation is:
-
Dissolve the pyrazole (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for about 30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Stir the reaction at a temperature between room temperature and 80°C, monitoring its progress by TLC or LC-MS.[8]
Experimental Protocols
Protocol 1: Regioselective N1-Methylation using (Chloromethyl)triisopropoxysilane
This protocol is adapted from a method shown to provide high N1-selectivity.[4]
Materials:
-
3-Substituted pyrazole (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Anhydrous THF
-
Anhydrous DMSO
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
Procedure:
-
To a solution of the 3-substituted pyrazole in a mixture of THF and DMSO, add KHMDS at room temperature.
-
Add (chloromethyl)triisopropoxysilane and heat the reaction mixture to 60°C. Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add the TBAF solution.
-
Heat the mixture to 60°C for 1-2 hours to effect protodesilylation.
-
Upon completion, perform an aqueous workup by partitioning between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Separation of N1 and N2 Regioisomers by Flash Chromatography
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
TLC plates and chamber
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and elute with different ratios of hexanes and ethyl acetate to find a solvent system that gives good separation between the two isomer spots (a ΔRf of >0.1 is ideal).
-
Pack the column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Load the sample: Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[6]
-
Elute and collect fractions: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more ethyl acetate (gradient elution). Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.
-
Combine and concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the separated products.
Data Summary Table
| Methylating Agent | Base/Solvent | Typical N1:N2 Ratio | Reference |
| Methyl Iodide | K₂CO₃ / DMF | Often low selectivity (e.g., 3:1) | [13] |
| (Chloromethyl)triisopropoxysilane | KHMDS / THF-DMSO | High selectivity (92:8 to >99:1) | [4] |
| Biocatalyst (Engineered MT) | Buffer | Very high selectivity (>99:1) | [14] |
| Phenethyl trichloroacetimidate | CSA / DCE | Moderate selectivity (~2.5:1) | [11] |
Visualizing Tautomerism and Alkylation
Caption: Pyrazole N-alkylation proceeds through a common pyrazolate anion.
References
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. (n.d.). pubs.acs.org. Retrieved February 24, 2026, from [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved February 24, 2026, from [Link]
-
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646–652. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Yang, J., & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Clare, M., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(6), 2969-2973. [Link]
-
Switching pyrazole N-alkylation regioselectivity[25][26]. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839–10848. [Link]
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Yang, J., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link]
-
Perevalov, V. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters, 13(15), 4016–4019. [Link]
-
Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(44), 10412-10415. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]
-
Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Retrieved February 24, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3394. [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
Abdollahi, S., Abbasi, M., & Nowrouzi, N. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. Green Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6512. [Link]
-
Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. (2021). The Journal of Organic Chemistry, 86(14), 9572–9581. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). Molecules, 30(19), 4657. [Link]
-
Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. (2012). Journal of Medicinal Chemistry, 55(21), 9457–9466. [Link]
-
The reference ligand i.e. the pyrazole sulphonamide (a) X-ray... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5851. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Journal of Pharmaceutical Negative Results, 1118–1124. [Link]
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5245. [Link]
-
X-Ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). Scilit. Retrieved February 24, 2026, from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Technical Support Center: Purification of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target molecule.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues that may arise during the purification of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, providing step-by-step guidance to resolve them.
Problem 1: My crude product is an oil or a sticky solid and fails to crystallize.
Possible Causes & Solutions:
This "oiling out" phenomenon is a common issue when the crude product has a high concentration of impurities, which can depress the melting point and interfere with crystal lattice formation.[1]
Immediate Actions:
-
Trituration: Before attempting a full recrystallization, try triturating the crude oil or sticky solid. This involves stirring the material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Recommended Solvents for Trituration: Start with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The bulky tert-butyl group on the pyrazole ring may impart some solubility in less polar solvents, which can be exploited to wash away more polar impurities.
-
-
Solvent-Induced Precipitation: Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.
Advanced Purification Strategy: Column Chromatography
If trituration is unsuccessful, the high impurity load necessitates a more robust purification method like column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on TLC analysis. For more polar impurities, a mobile phase of dichloromethane has been shown to be effective for similar pyrazole sulfonamides.[2]
dot
Caption: Initial purification strategy for an oily crude product.
Problem 2: After recrystallization, the yield is very low.
Possible Causes & Solutions:
Low yield after recrystallization is often a result of suboptimal solvent selection or procedural missteps.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For sulfonamides, which possess both polar and non-polar functionalities, a solvent mixture is often optimal.[1]
-
Recommended Solvent Systems:
-
Isopropanol/Water or Ethanol/Water: These are excellent starting points for sulfonamides. The alcohol solubilizes the molecule, while the water acts as an anti-solvent upon cooling.
-
Ethyl Acetate/Hexanes: This is another effective combination, with ethyl acetate as the primary solvent and hexanes as the anti-solvent.
-
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Protocol:
-
Bring your chosen solvent to a boil.
-
Add the hot solvent to your crude product in small portions until it just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use pre-heated glassware for the filtration and perform the filtration step as quickly as possible.
-
Problem 3: NMR analysis of the purified product shows persistent impurities.
Identifying Common Impurities:
Understanding the synthetic route is key to predicting potential impurities. A common synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves the chlorosulfonylation of 3-tert-butyl-1-methyl-1H-pyrazole followed by amination.
| Potential Impurity | Origin | Removal Strategy |
| 3-tert-butyl-1-methyl-1H-pyrazole | Unreacted starting material | Column chromatography. Being less polar than the sulfonamide, it will elute first. |
| 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonic acid | Hydrolysis of the intermediate sulfonyl chloride[3][4] | An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup will convert the sulfonic acid to its salt, which is soluble in the aqueous layer. |
| Di-sulfonated pyrazole | Over-reaction during chlorosulfonylation | Careful control of reaction stoichiometry. Can be challenging to remove due to similar polarity. Fractional crystallization may be effective. |
| Regioisomers of sulfonylation | If the pyrazole starting material is not pre-functionalized, sulfonylation can occur at different positions. | This is less likely with a pre-synthesized pyrazole. If present, preparative HPLC may be necessary. |
dot
Caption: A multi-step approach to removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide?
A1: For a moderately pure crude product, recrystallization is often the most efficient method. A mixed solvent system like isopropanol/water or ethanol/water is a good starting point.[1] For crude products with significant impurities or those that are oily, silica gel column chromatography followed by recrystallization is the recommended approach.[5]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is essential for confirming purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and detecting proton- or carbon-containing impurities.[2] The absence of signals from known starting materials or byproducts is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the main compound from impurities and provide their mass-to-charge ratios, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can provide a quantitative measure of purity by comparing the peak area of the main product to the total peak area of all components.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
Q3: What are some key considerations when scaling up the purification of this compound?
A3: Scaling up a purification process introduces new challenges.[5]
-
Recrystallization: Cooling rates are harder to control in larger vessels, which can affect crystal size and purity. A slower, controlled cooling process is generally preferred.
-
Column Chromatography: Packing large columns uniformly can be difficult. Pre-packed columns are an option for larger scales. The cost of silica gel and solvents also becomes a more significant factor.[6]
-
Safety: Handling large volumes of flammable organic solvents requires appropriate safety precautions, including proper ventilation and grounding of equipment to prevent static discharge.
Q4: Can I use an acid-base extraction to purify my product?
A4: While the sulfonamide group has acidic protons, their pKa is generally not low enough for efficient extraction with weak bases. However, an acidic wash (e.g., with dilute HCl) can be used to remove any basic impurities, and a basic wash (e.g., with NaHCO₃ solution) is effective for removing acidic impurities like the corresponding sulfonic acid.[7]
References
-
Emmett, E. J., & Willis, M. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 869–872. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]
-
Rondón-Villarreal, P., et al. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 27(19), 6683. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Bandello, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(24), 18133–18155. [Link]
- BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem.
- Götzinger, A. C., & Müller, T. J. J. (2012). Pyrazole chemistry has developed rapidly since the publication of the last review of. Science of Synthesis, 12, 15–123.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Ghandi, M., & Weiss, D. (2012). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
-
Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. [Link]
- Rondón-Villarreal, P., et al. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
- Bio-Rad Laboratories. (n.d.).
- PubChem. (n.d.). 3-tert-butyl-1-methyl-1h-pyrazole-4-sulfonyl chloride.
- PubChem. (n.d.). N-[[3-tert-butyl-1-(3-chlorophenyl)pyrazol-5-yl]methyl]-2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]propanamide.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26231–26245. [Link]
-
Çakır, D., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401662. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde. (n.d.).
- Emmett, E. J., & Willis, M. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
- Mersal, K. I., et al. (2021). Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides. Medicinal Chemistry Research, 30(8), 1563–1577.
-
Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 925309. [Link]
- Pharmaceutical Technology. (2025). Avoiding pitfalls in scaling up biopharmaceutical production.
- Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
Becerra, D., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]
- Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.).
- Cytiva. (2025).
- BindingDB. (n.d.). BDBM50328761 (S)-1-(3-tert-butyl-1-(3-(2-oxo-4-phenyloxazolidine-3-carbonyl)phenyl)-1H-pyrazol-5-yl)-3-(naphthalen-1-yl)urea::CHEMBL1269405.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectral analysis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
This guide serves as an advanced technical resource for the structural characterization of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this scaffold, which is frequently utilized in Fragment-Based Drug Discovery (FBDD) and as a core pharmacophore in kinase inhibitors.
Executive Summary & Analytical Challenge
The molecule 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide presents a specific analytical challenge: distinguishing the correct regioisomer (3-substituted vs. 5-substituted) while ensuring accurate integration of the exchangeable sulfonamide protons.
While standard 1H NMR in chloroform (
Structural Assignment & Theoretical Shifts
The pyrazole ring is electron-rich, but the C4-sulfonamide group introduces a strong electron-withdrawing effect, deshielding the adjacent H-5 proton.
Predicted Chemical Shift Data (DMSO-d6)
Note: Values are derived from high-fidelity analogs (e.g., 1-methyl-3-tert-butylpyrazole-5-amine and 1,3,5-trimethylpyrazole-4-sulfonamide) and general heterocyclic theory.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| A | 8.00 – 8.25 | Singlet (s) | 1H | H-5 (Ring CH) | Highly deshielded by N1 and C4- |
| B | 7.10 – 7.40 | Broad Singlet (bs) | 2H | Exchangeable. Sharp in DMSO; invisible/broad in | |
| C | 3.75 – 3.85 | Singlet (s) | 3H | N-Me ( | Typical range for N-methyl pyrazoles. |
| D | 1.35 – 1.45 | Singlet (s) | 9H | t-Butyl | Characteristic intense singlet. |
Visualization: Molecular Structure & Assignment
Caption: Assignment of protons A-D based on electronic environment. Note the spatial distance between N-Me and t-Butyl.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely logistical; it dictates the visibility of the pharmacophore's key hydrogen-bond donor (
Alternative A: Deuterated Chloroform ( )
-
Performance: Poor for sulfonamides.
-
Observation: The acidic sulfonamide protons undergo rapid chemical exchange and often appear as a very broad, flattened hump between 4.5–6.0 ppm, or are completely invisible.
-
Risk: Integration errors lead to incorrect purity calculations. The H-5 signal may shift upfield (~7.8 ppm) due to lack of hydrogen bonding.
Alternative B: Deuterated DMSO ( ) (Recommended)
-
Performance: Superior.
-
Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the sulfonamide protons in place and slowing the exchange rate.
-
Observation: The
signal appears as a distinct, integrate-able singlet (or doublet if chiral centers were present nearby) around 7.2 ppm. -
Benefit: Allows for full proton counting (Total H = 15).
Comparative Analysis: Regioisomer Discrimination
A common synthetic pitfall in pyrazole chemistry is the formation of the 1-methyl-5-(tert-butyl) isomer instead of the desired 1-methyl-3-(tert-butyl) isomer. 1D NMR alone is often insufficient to distinguish these because the chemical shifts are similar.
The Self-Validating Protocol: 1D NOESY / NOE Difference
To validate the structure, you must perform a Nuclear Overhauser Effect (NOE) experiment irradiating the N-Methyl signal.
| Feature | Target: 3-tert-butyl isomer | Alternative: 5-tert-butyl isomer |
| Geometry | N-Me is adjacent to H-5 . | N-Me is adjacent to t-Butyl .[1][2][3][4][5] |
| NOE Result | Irradiating N-Me enhances H-5 signal. | Irradiating N-Me enhances t-Butyl signal. |
| Conclusion | PASS | FAIL (Wrong Regioisomer) |
Visualization: Isomer Verification Workflow
Caption: Decision tree for distinguishing regioisomers using NOE spectroscopy. This is a critical quality control step.
Experimental Protocol
To ensure reproducibility and adherence to the chemical shifts described above, follow this standardized methodology.
Materials
-
Sample: 5–10 mg of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C). Higher temperatures may sharpen the NH2 peak but induce shifting.
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The sulfonamide and aromatic protons have long T1 relaxation times. A short D1 (1s) will suppress their integration values relative to the methyl groups, leading to erroneous purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to improve signal-to-noise ratio.
Quality Control Check
-
TMS Reference: Set TMS signal to 0.00 ppm.
-
Residual Solvent: DMSO quintet should appear at 2.50 ppm. Water (variable) usually appears ~3.3 ppm.
-
Integration Check: Normalize the t-Butyl singlet to 9.00. The N-Me should integrate to 3.00 ± 0.1, and the H-5 to 1.00 ± 0.05.
References
-
Pyrazole Regioisomerism: Elguero, J., et al. "Proton NMR spectroscopy of pyrazoles." Advances in Heterocyclic Chemistry, Vol 6, 1966.
-
Solvent Effects on Sulfonamides: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[6]
-
General Pyrazole Synthesis & NMR: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.
-
Trace Impurities in NMR: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[7]
Sources
A Comparative Guide to the Bioactivity of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide and Celecoxib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the bioactivity of a novel pyrazole sulfonamide derivative, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, against the well-established selective COX-2 inhibitor, Celecoxib. By detailing the necessary experimental protocols and theoretical underpinnings, this document serves as a practical roadmap for evaluating potential new anti-inflammatory agents.
Introduction: The Quest for Safer NSAIDs
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][2] Two main isoforms exist: COX-1, a constitutive enzyme vital for gastric cytoprotection and platelet function, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[3][4][5]
The discovery of these isoforms led to the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[1][6] Celecoxib, a diaryl-substituted pyrazole, was a first-in-class COX-2 selective NSAID and remains a critical benchmark in the field.[1][7]
The pyrazole sulfonamide scaffold is a prominent structural motif in many pharmaceutically active compounds, including Celecoxib itself.[8] Consequently, the synthesis and evaluation of novel derivatives, such as 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, represent a rational approach in the search for next-generation anti-inflammatory agents with improved efficacy or safety profiles. This guide outlines the essential head-to-head comparisons required to validate the bioactivity of such a novel compound against the clinical standard.
Molecular Profiles and Rationale for Comparison
Celecoxib: The Clinical Benchmark
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[6][7] Its mechanism of action is the selective inhibition of the COX-2 enzyme.[7][9] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket present in the COX-2 active site, a feature absent in COX-1, which accounts for its selectivity.[1][2] This selectivity is believed to reduce the risk of gastrointestinal issues like ulcers and bleeding that are common with non-selective NSAIDs.[1] However, concerns remain regarding potential cardiovascular risks associated with long-term use.[6][10]
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide: The Novel Contender
This compound belongs to the same broad class of pyrazole sulfonamides. While specific biological data is not widely published, its structure suggests a potential for COX inhibition. The rationale for its investigation lies in exploring how modifications to the pyrazole core and its substituents—specifically the replacement of the trifluoromethyl and 4-methylphenyl groups of Celecoxib with tert-butyl and methyl groups—impact potency, selectivity, and overall bioactivity. Such structural changes can significantly alter the compound's binding affinity, pharmacokinetic properties, and safety profile.
Part 1: In Vitro Enzymatic Activity and Selectivity
The foundational assessment of a potential NSAID is its direct inhibitory effect on purified COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50) and the crucial selectivity index.
Causality Behind Experimental Choice
An in vitro enzyme assay is the cleanest method to determine direct inhibition, stripped of cellular complexities like membrane transport or off-target effects. It provides a quantitative measure of how strongly the compound binds to and inhibits the target enzyme. We utilize a fluorometric assay for its high sensitivity and suitability for high-throughput screening.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[3][11]
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is detected via a fluorometric probe. The inhibition of this activity is directly proportional to the inhibition of COX.[11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test Compounds (Celecoxib and 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines. Dilute enzymes and cofactors to their working concentrations in cold COX Assay Buffer. Keep enzymes on ice.
-
Compound Dilution: Prepare a series of dilutions for each test compound (e.g., from 0.001 µM to 100 µM) in DMSO. Further dilute these to a 10X working concentration in COX Assay Buffer.
-
Plate Setup: In separate wells for COX-1 and COX-2 assays, add the following:
-
Enzyme Control (100% activity): 80 µl Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) + 10 µl diluted enzyme + 10 µl Assay Buffer (with DMSO).
-
Inhibitor Wells: 80 µl Reaction Mix + 10 µl diluted enzyme + 10 µl of 10X test compound dilution.
-
Background Control: 80 µl Reaction Mix + 10 µl Assay Buffer + 10 µl Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with readings every 30-60 seconds.
Data Analysis and Expected Outcome
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the background slope from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | ~15 | ~0.05 | ~300 |
| 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide | (Experimental Value) | (Experimental Value) | (Calculated Value) |
A higher SI value indicates greater selectivity for COX-2.
Part 2: Cell-Based Bioactivity Assessment
While enzymatic assays are crucial, they do not fully represent the biological environment. Cell-based assays are essential to confirm that the compound can penetrate cell membranes, engage its target in a cellular context, and exert the desired biological effect without causing immediate toxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing COX-2 inhibitors.
Protocol 1: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Cells
Causality: This assay validates the in vitro findings in a more physiologically relevant system. Using cells like macrophages or A549 lung carcinoma cells, we can induce the expression of COX-2 with an inflammatory stimulus (like Lipopolysaccharide, LPS) and then measure the compound's ability to inhibit the production of the downstream inflammatory mediator, PGE2.[12]
Methodology:
-
Cell Culture: Seed A549 cells in a 24-well plate and grow to ~80-90% confluency.
-
Starvation: Replace the growth medium with a serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compounds (and Celecoxib as a positive control) for 1-2 hours.
-
COX-2 Induction: Add an inflammatory stimulus (e.g., 10 ng/mL Interleukin-1β or 1 µg/mL LPS) to all wells except the negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for COX-2 expression and PGE2 synthesis.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
Protocol 2: Cell Viability (MTT) Assay
Causality: It is critical to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13]
Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of test compounds used in the PGE2 assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 545 nm using a microplate reader.
Data Presentation and Interpretation
The results should demonstrate a dose-dependent inhibition of PGE2 production for active compounds. The MTT assay will reveal any cytotoxic concentrations, which should be considered when interpreting the PGE2 data. An ideal compound will show potent inhibition of PGE2 at non-toxic concentrations.
Table 2: Hypothetical Cell-Based Assay Results
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Celecoxib (Reference) | ~0.1 | >100 | >1000 |
| 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide | (Experimental Value) | (Experimental Value) | (Calculated Value) |
Part 3: Understanding the Broader Biological Context
A complete bioactivity comparison extends beyond the primary target to include potential off-target effects and metabolic stability, which are key determinants of a drug's overall safety and efficacy.
Off-Target Effects and Safety Concerns
-
Celecoxib: Known risks include cardiovascular thrombotic events and potential for hypersensitivity reactions in patients with a sulfonamide allergy.[6][14] It can also cause renal and liver toxicity.[7][15] Some studies have also explored off-target antibacterial effects.[16]
-
Novel Compound Assessment: An initial safety assessment should involve screening against a panel of common off-targets, such as other kinases and enzymes. Investigating metabolic pathways, primarily through cytochrome P450 (CYP) enzyme interaction assays (e.g., Celecoxib is a substrate for CYP2C9 and an inhibitor of CYP2D6), is also critical.[6][9]
Signaling Pathway Diagram
Caption: The COX-2 pathway and the site of inhibitor action.
Conclusion
Comparing a novel compound like 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide to a well-characterized drug such as Celecoxib requires a systematic, multi-tiered approach. The framework presented here, moving from direct enzymatic inhibition to cell-based functional assays, provides the necessary data to establish a robust bioactivity profile. The key determinants of success for a novel contender will be its potency against COX-2, a high selectivity index over COX-1, confirmed efficacy in a cellular model, and, most importantly, a demonstrably improved safety profile regarding cardiovascular, gastrointestinal, and other off-target effects. This rigorous comparative analysis is fundamental to the rational design and development of safer and more effective anti-inflammatory therapies.
References
-
StatPearls. (2024). Celecoxib. NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
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News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. [Link]
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U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. [Link]
-
Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Scilit. [Link]
-
Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors | Request PDF. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. ASM Journals. [Link]
-
PubMed. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. [Link]
-
GoodRx. (2025). 12 Celecoxib (Celebrex) Side Effects and How to Manage Them. [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
PMC. (n.d.). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. [Link]
-
PMC. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Healthline. (2024). Celecoxib | Side Effects, Dosage, Uses, and More. [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Hospital for Special Surgery. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). [Link]
-
ResearchGate. (n.d.). Some selective COX-2 Inhibitors. [Link]
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PubMed. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]
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Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]
-
ResearchGate. (n.d.). COX-2 inhibition in vitro assay results. [Link]
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PMC. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]
-
Semantic Scholar. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. [Link]
-
PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
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Reference Standards for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide: A Technical Qualification Guide
Topic: Reference Standards for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide Analysis Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the high-stakes landscape of pharmaceutical development, 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 1476111-78-0 ) serves as a critical scaffold—often a key intermediate in the synthesis of kinase inhibitors or a structural analog in impurity profiling for sulfonamide-class therapeutics.
Unlike pharmacopeial blockbusters (e.g., Acetaminophen), this compound rarely has an off-the-shelf Certified Reference Material (CRM) available from major agencies like USP or EP. Consequently, analytical scientists face a dilemma: How do you validate a method when the "Gold Standard" does not exist?
This guide objectively compares the available tiers of reference materials and provides a self-validating protocol to upgrade a commercial "building block" into a fully qualified Primary Reference Standard .
Comparative Analysis: The Hierarchy of Standards
When sourcing this compound, you will encounter three distinct tiers. Selecting the wrong tier can lead to OOS (Out of Specification) investigations or regulatory rejection.
Table 1: Comparative Specifications of Material Grades
| Feature | Tier 1: Research/Building Block | Tier 2: Commercial Analytical Standard | Tier 3: Qualified Primary Standard (In-House) |
| Primary Use | Synthesis starting material | ID testing, qualitative screening | Quantitative Assay, Impurity Calculation |
| Purity (HPLC) | >95% (Area %) | >98% (Area %) | Assigned Purity (% w/w) (Mass Balance) |
| Traceability | Batch-to-Batch only | Manufacturer's CoA | SI-Traceable (via qNMR/NIST standards) |
| Water/Solvent | Often unreported | Reported (TGA/KF) | Quantified & Corrected |
| Regioisomer Risk | High (3-tBu vs 5-tBu mix possible) | Low (Isomer purity checked) | Zero (Specific ID confirmed) |
| Cost | $ (Low) | ||
| Recommendation | Do NOT use for Quantitation | Use for System Suitability | Mandatory for Release Testing |
Critical Insight: "Purity by HPLC" (Tier 1/2) is not the same as "Assigned Purity" (Tier 3). A compound can be 99.9% pure by HPLC but contain 10% water or inorganic salts, leading to a 10% error in your quantitative results.
Sourcing & Regioisomer Specificity
The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves the methylation of a pyrazole ring. This reaction often produces a regioisomer : 5-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide.
-
The Problem: Most C18 HPLC columns struggle to separate these isomers significantly.
-
The Solution: You must verify the regiochemistry using NOESY 1D NMR before accepting any standard.
-
Target Structure (3-tert-butyl): Strong NOE correlation between the N-methyl group and the aromatic proton at position 5.
-
Impurity (5-tert-butyl): Strong NOE correlation between the N-methyl group and the tert-butyl group.
-
Protocol: The "Self-Validating" Qualification Workflow
If a CRM is unavailable, you must characterize a high-purity commercial batch to create your own Primary Standard. This protocol adheres to ICH Q3A and ISO 17034 principles.
Step 1: Structural Confirmation (Identity)
-
Technique: 1H-NMR (DMSO-d6) and MS (ESI+).
-
Acceptance Criteria:
Step 2: Chromatographic Purity (Homogeneity)
-
Technique: HPLC-UV (Diode Array).
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: 254 nm (Sulfonamide/Pyrazole absorption).
-
Acceptance: No single impurity >0.10%; Total impurities <1.0%.
Step 3: Mass Balance Assignment (The Calculation)
To determine the Assigned Purity (P_assigned) for quantitative use, you must account for all non-analyte mass.
-
%H2O: Determined by Karl Fischer Titration (Coulometric).
-
%ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.
-
%VOC: Volatile Organic Compounds determined by Residual Solvent GC-HS.
Visualization: Qualification Logic Flow
The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.
Figure 1: Decision matrix for sourcing and qualifying the 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide reference standard. Note the critical "Regioisomer Check" step.
Analytical Method Parameters (HPLC)
For the analysis of this standard, the following conditions are recommended to ensure stability of the sulfonamide moiety and retention of the polar pyrazole.
-
Stationary Phase: C18 with steric protection (e.g., Zorbax StableBond SB-C18) is preferred to prevent peak tailing of the basic pyrazole nitrogen.
-
pH Control: The sulfonamide group is weakly acidic (pKa ~10), while the pyrazole is weakly basic. A mobile phase pH of 2.5 - 3.0 (using Formic Acid or Phosphate buffer) ensures the molecule remains neutral/protonated, improving peak shape.
-
Wavelength Selection: While 254 nm is standard, the sulfonamide group has a specific secondary band at 265-270 nm . Comparing the ratio of 254/270 nm absorbance is a quick purity check (Peak Purity Index).
References
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
-
ISO 17034:2016. General requirements for the competence of reference material producers. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2025).[1] N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992.[1] (Demonstrates synthesis and NMR characterization of related pyrazole sulfonamides). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. The following procedures have been synthesized from best practices for handling related pyrazole and sulfonamide derivatives and are designed to mitigate risks associated with this chemical class.
I. Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is critical to establish a safe operating procedure. The following personal protective equipment (PPE) and emergency procedures are based on guidelines for similar chemical structures.[6][7]
A. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following should be considered mandatory when handling 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide in any form (solid, solution, or as waste):
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[6][7][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation.[6][8] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects against spills and contamination of personal clothing.[9] |
| Respiratory Protection | Work in a well-ventilated fume hood. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.[7] |
B. Emergency Procedures
In the event of an accidental release or exposure, the following steps should be taken immediately:
-
Spills: Evacuate the immediate area. For solid spills, avoid creating dust.[6][10] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[9]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[8][12]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][8][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is to treat it as hazardous chemical waste.[13] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][14]
Step 1: Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable labware, in a dedicated, robust, and leak-proof container.[13]
-
Liquid Waste: If the compound is in solution, collect it in a chemically compatible, sealed hazardous waste container.[15] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated and disposed of as solid hazardous waste.[13]
Step 2: Containerization and Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Container Selection: Use containers approved for hazardous chemical waste. These are typically provided by your institution's EHS department.[15]
-
Labeling: All waste containers must be clearly and securely labeled.[13] The label should include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[8][9]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13]
-
Provide Information: Furnish the EHS department or contractor with all available information about the compound, including its name, quantity, and any known hazards.[9]
-
Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate emission controls.[10][13][16]
III. Workflow and Logic
The disposal procedure is designed to ensure a closed-loop system of waste management, from the point of generation to final destruction, minimizing the risk of environmental release and human exposure.
Caption: Waste Disposal Workflow for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide.
IV. References
-
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem. Available at:
-
Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem. Available at:
-
Safety Data Sheet. Aaronchem. Available at:
-
SAFETY DATA SHEET. Fisher Scientific. Available at:
-
SAFETY DATA SHEET. Fisher Scientific. Available at:
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SAFETY DATA SHEET. TCI Chemicals. Available at:
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SAFETY DATA SHEET. Sigma-Aldrich. Available at:
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SAFETY DATA SHEET. TCI Chemicals. Available at:
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SAFETY DATA SHEET. TCI Chemicals. Available at:
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Safety Data Sheet. Aaronchem. Available at:
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MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Capot Chemical. Available at:
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Chemical waste | Hazardous Waste Management. McGill University. Available at:
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Safety Data Sheet. CymitQuimica. Available at:
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A safety and chemical disposal guideline for Minilab users. UFZ. Available at:
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JP-2794 - Safety Data Sheet. Combi-Blocks. Available at:
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SDS US. CRC Industries. Available at:
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at:
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at:
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at:
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at:
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1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. Available at:
-
1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. Available at:
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4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. Available at:
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A Senior Application Scientist's Guide to Handling 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide: Personal Protective Equipment, Operational and Disposal Protocols
This guide provides essential, immediate safety and logistical information for the handling of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide. As researchers, scientists, and drug development professionals, a deep understanding of the chemical entities we work with is paramount, not only for experimental success but for our personal safety and the integrity of our work environment. The following protocols are designed to provide clear, step-by-step guidance, grounded in established safety principles for handling pyrazole and sulfonamide derivatives.
Hazard Assessment and Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on a precautionary approach, assuming the compound may possess irritant or harmful properties characteristic of its chemical family.
| Potential Hazard | Associated Risk | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation[1][3] | Chemical safety goggles and a face shield are mandatory.[4][5] |
| Skin Contact | Causes skin irritation; may be harmful if absorbed through the skin.[1][6] | Chemically resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat are required.[1][4] |
| Inhalation | May cause respiratory irritation.[1][3] | Work in a well-ventilated fume hood. A NIOSH-approved respirator may be necessary if vapors or dust are likely to be generated.[4][5] |
| Ingestion | Harmful if swallowed.[1][7] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][8] |
Step-by-Step Guide to Personal Protective Equipment Usage
-
Eye and Face Protection :
-
Always wear chemical safety goggles that provide a complete seal around the eyes.[1] Standard safety glasses with side shields are not sufficient to protect against splashes.[5]
-
When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][5]
-
-
Hand Protection :
-
Wear chemically resistant gloves, such as nitrile or neoprene, at all times when handling the compound or contaminated equipment.[4]
-
Inspect gloves for any signs of degradation or puncture before use.
-
Employ proper glove removal techniques to avoid contaminating your skin.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
-
Body Protection :
-
Respiratory Protection :
-
All handling of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][7]
-
If there is a potential for generating dust or aerosols and a fume hood is not available or insufficient, a NIOSH-approved respirator with the appropriate cartridge should be used.[5] A respiratory protection program should be in place in such scenarios.[5][7]
-
Caption: Workflow for PPE Selection and Use.
Operational and Disposal Plans
Engineering Controls
-
Ventilation : Always handle 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][9]
Emergency Procedures
-
Spills : In the event of a spill, evacuate the immediate area and eliminate any ignition sources.[4] Absorb the spill with an inert, non-combustible material like sand or vermiculite, and place it in a sealed, labeled container for disposal.[4]
-
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.
-
Ingestion : Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
The proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation : Store waste 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide in a clearly labeled, sealed, and chemically compatible container.[4] This container should be marked as "Hazardous Waste" and include the full chemical name.[11]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of in a designated solid hazardous waste container.[11]
-
Disposal Arrangement : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11] Provide them with all available information about the compound.
-
Documentation : Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility.[4]
By adhering to these protocols, you contribute to a culture of safety and scientific excellence in your laboratory.
References
- Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
- Campus Operations. (n.d.). Hazardous Chemical Used in Animals - 1H-Pyrazole.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Canadian Centre for Occupational Health and Safety. (n.d.). Safe handling of hazardous drugs.
- Fisher Scientific. (2023, September 1). Safety Data Sheet - 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
- Aaronchem. (2025, August 8). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet - 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
